4-Tert-butyl 5-methyl 8-bromo-2,3,4,5-tetrahydro-1,4-benzoxazepine-4,5-dicarboxylate
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Overview
Description
4-Tert-butyl 5-methyl 8-bromo-2,3,4,5-tetrahydro-1,4-benzoxazepine-4,5-dicarboxylate is an organic compound that belongs to the class of benzoxazepines. This compound is characterized by its complex structure, which includes a benzoxazepine ring system substituted with tert-butyl, methyl, and bromo groups, as well as dicarboxylate functionalities. The presence of these substituents imparts unique chemical and physical properties to the compound, making it of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Tert-butyl 5-methyl 8-bromo-2,3,4,5-tetrahydro-1,4-benzoxazepine-4,5-dicarboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Benzoxazepine Ring: The initial step involves the cyclization of appropriate precursors to form the benzoxazepine ring. This can be achieved through the reaction of an ortho-aminophenol derivative with a suitable electrophile under acidic or basic conditions.
Introduction of Substituents: The tert-butyl, methyl, and bromo groups are introduced through selective substitution reactions. For example, bromination can be carried out using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst.
Esterification: The dicarboxylate groups are introduced via esterification reactions, typically using carboxylic acids or their derivatives in the presence of an acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the employment of robust catalysts to enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-Tert-butyl 5-methyl 8-bromo-2,3,4,5-tetrahydro-1,4-benzoxazepine-4,5-dicarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride to convert carbonyl groups to alcohols.
Substitution: Nucleophilic substitution reactions can be carried out to replace the bromo group with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols.
Scientific Research Applications
4-Tert-butyl 5-methyl 8-bromo-2,3,4,5-tetrahydro-1,4-benzoxazepine-4,5-dicarboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 4-Tert-butyl 5-methyl 8-bromo-2,3,4,5-tetrahydro-1,4-benzoxazepine-4,5-dicarboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
4-Bromo-5-cyano-1-methyl-1H-pyrazol-3-ylmethylcarbamate: A pharmaceutical intermediate with similar structural features.
tert-Butyl bromoacetate: Another compound with a tert-butyl and bromo substituent, used in organic synthesis.
Uniqueness
4-Tert-butyl 5-methyl 8-bromo-2,3,4,5-tetrahydro-1,4-benzoxazepine-4,5-dicarboxylate is unique due to its specific combination of substituents and the presence of the benzoxazepine ring system. This unique structure imparts distinct chemical and physical properties, making it valuable for various research and industrial applications.
Properties
Molecular Formula |
C16H20BrNO5 |
---|---|
Molecular Weight |
386.24 g/mol |
IUPAC Name |
4-O-tert-butyl 5-O-methyl 8-bromo-3,5-dihydro-2H-1,4-benzoxazepine-4,5-dicarboxylate |
InChI |
InChI=1S/C16H20BrNO5/c1-16(2,3)23-15(20)18-7-8-22-12-9-10(17)5-6-11(12)13(18)14(19)21-4/h5-6,9,13H,7-8H2,1-4H3 |
InChI Key |
XUKMSDOWMDYTEQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCOC2=C(C1C(=O)OC)C=CC(=C2)Br |
Origin of Product |
United States |
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